molecular formula C12H14O3 B6201812 4-(oxan-2-yl)benzoic acid CAS No. 1785109-05-8

4-(oxan-2-yl)benzoic acid

Cat. No.: B6201812
CAS No.: 1785109-05-8
M. Wt: 206.2
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Description

4-(Oxan-2-yl)benzoic acid (IUPAC: 4-(tetrahydropyran-2-yl)benzoic acid) is a benzoic acid derivative substituted with a tetrahydropyran (oxane) ring at the para position.

Properties

CAS No.

1785109-05-8

Molecular Formula

C12H14O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(oxan-2-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with tetrahydropyran in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-(Oxan-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Oxan-2-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(oxan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. The oxane ring can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes critical differences between 4-(oxan-2-yl)benzoic acid and selected analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Oxane ring at C4 C₁₂H₁₄O₃ 206.24 (calculated) Hypothesized moderate acidity, enhanced lipophilicity
4-(Oxan-4-ylmethoxy)benzoic acid Oxane-4-methoxy group at C4 C₁₃H₁₆O₄ 236.26 White solid; stable under normal conditions
4-(4-Fluorophenoxy)benzoic acid 4-Fluorophenoxy at C4 C₁₃H₉FO₃ 232.21 Melting point: 171–175°C; used in drug synthesis
4-(Dimethylamino)benzoic acid Dimethylamino at C4 C₉H₁₁NO₂ 165.19 Light grey powder; UV filter in cosmetics
4,4'-Oxybis(benzoic acid) Dimeric benzoic acid with ether C₁₄H₁₀O₅ 258.23 High melting point; used in polymers
4-(N-Nonyloxy)benzoic acid Nonyloxy chain at C4 C₁₆H₂₄O₃ 264.36 Liquid crystal precursor; m.p. 143°C
Key Observations:
  • Electronic Effects: Substituents like the dimethylamino group (electron-donating) lower benzoic acid’s acidity (pKa ~4.5), while nitro or oxane groups (electron-withdrawing) increase acidity .
  • Lipophilicity: Long-chain substituents (e.g., nonyloxy) enhance lipophilicity (logP ~4.5), whereas polar groups like oxane balance hydrophilicity and rigidity .
  • Thermal Stability: Aromatic substituents (e.g., fluorophenoxy) increase melting points (>170°C) compared to aliphatic analogs .

Q & A

Q. How to reconcile conflicting reports on the compound’s biological activity?

  • Root Cause : Variability in assay conditions (e.g., cell lines, solvent concentrations).
  • Resolution :
  • Standardize protocols (e.g., use DMSO ≤0.1% in cell assays).
  • Validate activity via orthogonal assays (e.g., enzyme inhibition + cellular viability).
  • Publish raw data in repositories like PubChem () for cross-lab verification.

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